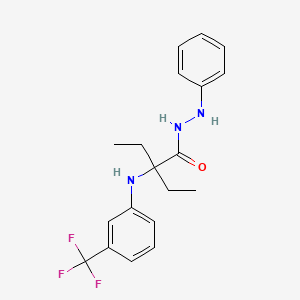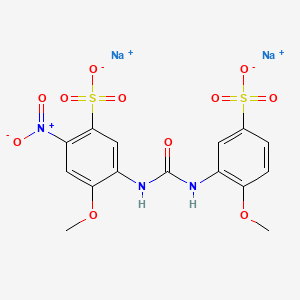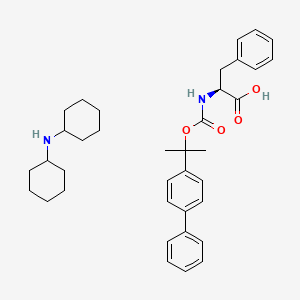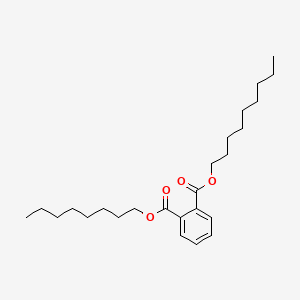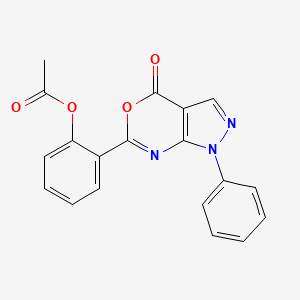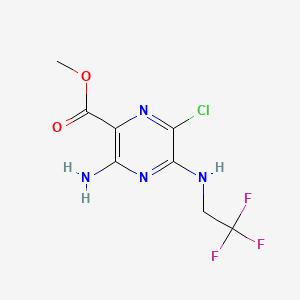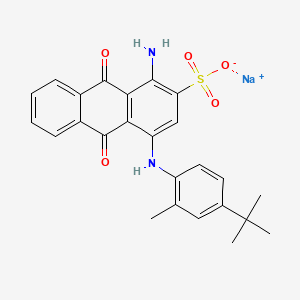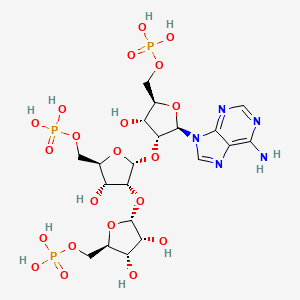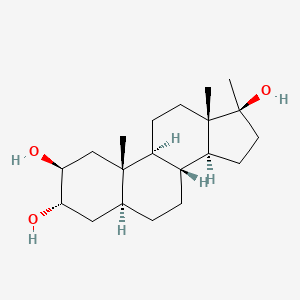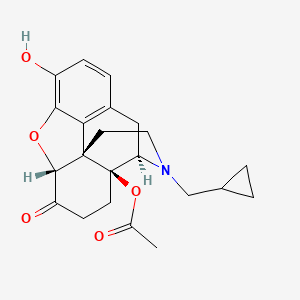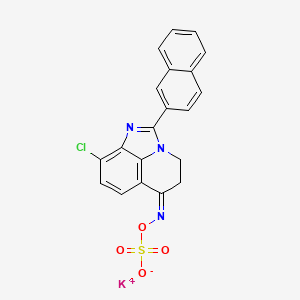
N-((4-((Aminooxoacetyl)amino)phenyl)sulfonyl)-N'-methylethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((4-((Aminooxoacetyl)amino)phenyl)sulfonyl)-N’-methylethanediamide is an organic compound belonging to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-((Aminooxoacetyl)amino)phenyl)sulfonyl)-N’-methylethanediamide typically involves the reaction of chloroacetamide derivatives with arylamines. The reaction is carried out under reflux conditions, often in the presence of solvents such as ethanol or dimethylformamide (DMF). The yields of the target compounds can range from moderate to good, depending on the specific reaction conditions and reagents used .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-((4-((Aminooxoacetyl)amino)phenyl)sulfonyl)-N’-methylethanediamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in a variety of products depending on the nucleophile used.
Scientific Research Applications
N-((4-((Aminooxoacetyl)amino)phenyl)sulfonyl)-N’-methylethanediamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-((4-((Aminooxoacetyl)amino)phenyl)sulfonyl)-N’-methylethanediamide involves its interaction with specific molecular targets, such as enzymes or proteins. The sulfonamide group can form strong hydrogen bonds with the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-Bromophenyl)sulfonyl)benzoyl-L-valine: This compound contains a similar sulfonamide group and has been studied for its antimicrobial properties.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Another compound with a sulfonamide group, known for its antimicrobial activity.
Uniqueness
N-((4-((Aminooxoacetyl)amino)phenyl)sulfonyl)-N’-methylethanediamide is unique due to its specific structure, which allows it to interact with a wide range of molecular targets
Properties
CAS No. |
81717-38-6 |
|---|---|
Molecular Formula |
C11H12N4O6S |
Molecular Weight |
328.30 g/mol |
IUPAC Name |
N'-[4-[[2-(methylamino)-2-oxoacetyl]sulfamoyl]phenyl]oxamide |
InChI |
InChI=1S/C11H12N4O6S/c1-13-10(18)11(19)15-22(20,21)7-4-2-6(3-5-7)14-9(17)8(12)16/h2-5H,1H3,(H2,12,16)(H,13,18)(H,14,17)(H,15,19) |
InChI Key |
JSQYHHPTWYVKSZ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


